N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(2-Hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a hydroxyphenyl substituent linked via a glycinamide spacer.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(2-hydroxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c24-17-9-5-4-8-16(17)21-18(25)14-20-19(26)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,24H,10-14H2,(H,20,26)(H,21,25) |
InChI Key |
NJHUIKYLIWAWLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-hydroxyaniline with bromoacetyl bromide to form 2-[(2-hydroxyphenyl)amino]-2-oxoethyl bromide.
Piperazine Derivative Formation: The intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reagent addition.
- Purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across different scientific disciplines:
Medicinal Chemistry
N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has been explored for its therapeutic potential in treating various diseases:
- Anticancer Activity : Studies indicate that piperazine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have shown enhanced cytotoxicity against multiple cancer cell lines through caspase activation mechanisms.
- Neuroprotection : Research has demonstrated that derivatives can inhibit neuronal apoptosis induced by excitotoxicity, suggesting potential applications in neurodegenerative diseases .
- Anticonvulsant Properties : Pharmacological assessments have shown that certain piperazine derivatives significantly reduce seizure activity in animal models, indicating their potential as new antiepileptic drugs.
Biological Research
The compound's interactions with biological targets make it a valuable tool in biological research:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, which could be beneficial in developing new therapeutic agents.
- Receptor Modulation : It has been investigated for its ability to modulate receptor activities, acting as either an agonist or antagonist depending on the specific biological context.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Screening | Enhanced cytotoxicity linked to apoptosis induction in various cancer cell lines. |
| Neuroprotective Mechanisms | Inhibition of neuronal apoptosis; modulation of calcium ion influx and reduction of reactive oxygen species. |
| Anticonvulsant Activity | Significant reduction in seizure activity in maximal electroshock models. |
Unique Features Compared to Similar Compounds
This compound is distinguished from similar compounds due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenyl group enhances binding affinity to certain biological targets, making it a valuable compound for research and therapeutic applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Substituent Position : Para-substituted fluorophenyl (A3) yields higher (57.3%) compared to ortho-chlorophenyl (A4, 45.2%), suggesting steric hindrance or electronic effects impact synthesis efficiency .
- Melting Points : Chlorophenyl derivatives (A4–A6) exhibit higher melting points (189–200°C) than methoxyphenyl analogs (142–171°C) in , likely due to stronger intermolecular forces (halogen vs. methoxy) .
- Hydrogen Bonding : The target compound’s 2-hydroxyphenyl group may enhance solubility compared to halogenated analogs but could lower thermal stability due to intramolecular H-bonding .
Structural and Spectroscopic Comparisons
NMR Profiles :
- Fluorophenyl derivatives (A2, A3) in show distinct aromatic proton signals in the range of δ 7.0–7.4 ppm, with fluorine-induced deshielding .
- Methoxyphenyl derivatives () display methoxy proton signals at δ 3.7–3.9 ppm, absent in the target compound .
- Benzooxazine-containing analogs () exhibit unique signals for fused ring systems (e.g., δ 6.04 ppm for CHF in compound 54), absent in simpler phenyl-substituted compounds .
Molecular Weight and Stability :
- The target compound’s molecular weight (~377 g/mol) is comparable to analogs in (e.g., 378.43 g/mol for benzimidazole derivatives). Higher molecular weights in (e.g., 412.88 g/mol for chlorophenyl derivatives) correlate with bulkier substituents .
Biological Activity
N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that the compound may act as an inhibitor of specific kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular functions, including apoptosis and cell proliferation.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been evaluated against human liver cancer cells (HepG2), demonstrating significant anti-proliferative effects with an IC50 value in the micromolar range .
- Neuroprotective Effects : The piperazine moiety is known for its neuroprotective properties. The compound has been tested in models of neurodegeneration, showing potential benefits in protecting neuronal cells from oxidative stress-induced damage .
- Anticonvulsant Activity : Some derivatives of similar piperazine compounds have shown anticonvulsant properties in animal models, suggesting that this compound may also possess such activity .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Anticancer Screening
A study evaluated the anticancer potential of various piperazine derivatives, including those structurally similar to our compound. The results indicated that compounds with hydroxyl and amino functional groups exhibited enhanced cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
Study 2: Neuroprotective Mechanisms
Research examining the neuroprotective effects of piperazine derivatives revealed that they could inhibit neuronal apoptosis induced by excitotoxicity. The proposed mechanism involved modulation of calcium ion influx and reduction of reactive oxygen species (ROS) .
Study 3: Anticonvulsant Properties
In a pharmacological study assessing anticonvulsant activity, several piperazine derivatives were tested using maximal electroshock (MES) models. Results showed that certain compounds significantly reduced seizure activity, suggesting a promising avenue for developing new antiepileptic drugs .
Q & A
Q. What are the standard synthetic routes for N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step protocol involving: (i) Piperazine core functionalization : Substitution of the piperazine ring with a phenyl group using nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) . (ii) Amide coupling : Reaction of the piperazine intermediate with 2-[(2-hydroxyphenyl)amino]-2-oxoacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide moiety . (iii) Purification : Recrystallization from ethanol or chromatography to achieve >95% purity .
- Key Variables : Temperature control during coupling (20–25°C prevents racemization), solvent polarity (acetonitrile vs. DMF), and stoichiometric ratios of reagents (1:1.2 for amine:acyl chloride) significantly impact yield (reported range: 60–85%) .
Q. How is the compound’s structure confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.4–4.1 ppm (piperazine and ethyl linker), and δ 10.2 ppm (amide NH) confirm connectivity .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 395.2 (calculated: 395.18) .
Q. What preliminary biological assays are used to screen its activity?
- Enzyme Inhibition : IC₅₀ values are determined via fluorescence-based assays (e.g., acetylcholinesterase inhibition at 10 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~25 µM) .
- Receptor Binding : Radioligand displacement studies (e.g., serotonin receptor subtypes 5-HT₁A/2A) .
Advanced Research Questions
Q. How can molecular docking elucidate its mechanism of action against specific targets?
- Protocol : (i) Target Selection : Prioritize receptors with structural homology to known piperazine-binding proteins (e.g., 5-HT receptors, carbonic anhydrase II) . (ii) Docking Software : AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) . (iii) Validation : Compare predicted binding poses (RMSD <2 Å) with co-crystallized ligands (e.g., PDB: 3EML) .
- Key Interactions : Hydroxyphenyl group forms π–π stacking with Phe330 (5-HT₂A), while the carboxamide hydrogen-bonds to Asp155 .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Data Harmonization :
- Assay Standardization : Normalize protocols (e.g., fixed ATP concentration in kinase assays) .
- Meta-Analysis : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for variables (cell line, incubation time) .
Q. How do substituents on the piperazine ring modulate pharmacokinetic properties?
- SAR Insights :
- Lipophilicity : 4-Phenyl substitution increases logP (2.1 vs. 1.5 for unsubstituted piperazine), enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorine substituents (e.g., 2-fluorophenyl) reduce CYP450-mediated oxidation, extending half-life (t₁/₂: 8.2 vs. 4.5 h) .
- Experimental Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify metabolite formation .
Q. What crystallographic techniques optimize polymorph screening for formulation studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
